Isorumelenic acid

Description

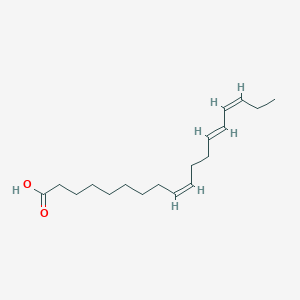

Structure

3D Structure

Propriétés

IUPAC Name |

(9Z,13E,15Z)-octadeca-9,13,15-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-6,9-10H,2,7-8,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOBRTYMNNYVNT-NZCJRGAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\CC/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation Pathways of Isorumelenic Acid

Enzymatic Mechanisms Governing Isorumelenic Acid Formation

Stereochemical Aspects of Isomerization and Reduction

The formation of conjugated fatty acids (CFAs), including conjugated linolenic acids (CLNAs) like isorumelenic acid, involves intricate enzymatic processes that dictate the stereochemical configuration of the double bonds. Isorumelenic acid is specifically identified as an isomer of octadecatrienoic acid, with the structure (9Z,13E,15Z)-octadeca-9,13,15-trienoic acid, often denoted as c-9,t-13,c-15 C18:3 cabidigitallibrary.orguni.lu.

The biosynthesis of CLNAs from alpha-linolenic acid (ALA, C18:3 n-3) in the rumen primarily involves microbial enzymes, including isomerases and reductases cabidigitallibrary.orgnih.govfrontiersin.org. These enzymes facilitate the migration of double bonds and, in some cases, their reduction. The process is characterized by stereospecific hydrogen abstraction and addition reactions, which are critical for establishing the precise cis/trans geometry of the conjugated double bonds propionix.runih.govnih.govrsc.org. While the specific enzymes and detailed stereochemical mechanisms for isorumelenic acid formation are less extensively documented than for rumenic acid (a CLA), the general pathways involve the sequential isomerization of ALA's double bonds. For instance, some CLNA isomers are formed through mechanisms involving hydrogen atom exchange with water, while others may arise directly from ALA without initial conversion to intermediates like rumelenic acid cabidigitallibrary.org. The precise stereochemical control exerted by microbial isomerases is fundamental to producing specific geometric and positional isomers of CLNAs cabidigitallibrary.orgpnas.org.

Comparative Analysis of Biosynthetic Pathways with Other Conjugated Fatty Acids (e.g., Rumelenic Acid, Rumenic Acid)

The biosynthesis of isorumelenic acid shares commonalities and exhibits key differences when compared to the pathways of rumelenic acid and rumenic acid, particularly within the context of ruminant digestion.

Rumenic Acid (RA): This is the most abundant conjugated linoleic acid (CLA) isomer, primarily formed through the biohydrogenation of linoleic acid (LA, C18:2 n-6) by microorganisms in the rumen cabidigitallibrary.orgocl-journal.orgatamanchemicals.comanimbiosci.org. A key enzymatic step involves the isomerization of LA by a Δ12-cis, Δ11-trans-isomerase, leading to cis-9, trans-11 C18:2 (rumenic acid) cabidigitallibrary.organimbiosci.org. Rumenic acid can also be synthesized endogenously in ruminant tissues, such as the mammary gland, via the Δ9-desaturation of vaccenic acid (VA, trans-11 C18:1) ocl-journal.orgresearchgate.netresearchgate.net.

Rumelenic Acid (RLnA): This conjugated linolenic acid (CLNA) isomer, identified as c-9,t-11,c-15 C18:3, is produced from the biohydrogenation of alpha-linolenic acid (ALA, C18:3 n-3) in the rumen cabidigitallibrary.orgnih.gov. The process is initiated by microbial isomerases, such as a Δ12-cis, Δ11-trans-isomerase, which converts ALA to rumelenic acid cabidigitallibrary.org. Rumelenic acid can subsequently undergo further reduction steps to form C18:2 isomers and ultimately C18:1 isomers cabidigitallibrary.orgnih.gov.

Isorumelenic Acid (iRLA): Similar to rumelenic acid, isorumelenic acid (c-9,t-13,c-15 C18:3) is also derived from the biohydrogenation of ALA in the rumen cabidigitallibrary.orguni.lunih.gov. While the specific enzymes and detailed pathways are less characterized, it involves microbial isomerization and potentially reduction steps. Isorumelenic acid has been detected in ruminant products like meat and milk fat cabidigitallibrary.org and has been observed to accumulate in rat tissues cabidigitallibrary.orgresearchgate.net. It can also be further metabolized into C18:2 and C18:1 fatty acids nih.gov.

Comparative Biosynthetic Pathways:

| Feature | Rumenic Acid (CLA) | Rumelenic Acid (CLNA) | Isorumelenic Acid (CLNA) |

| Precursor Fatty Acid | Linoleic Acid (LA, C18:2 n-6) cabidigitallibrary.orgocl-journal.organimbiosci.org | Alpha-Linolenic Acid (ALA, C18:3 n-3) cabidigitallibrary.orgnih.gov | Alpha-Linolenic Acid (ALA, C18:3 n-3) cabidigitallibrary.orguni.lunih.gov |

| Primary Site of Formation | Rumen (microbial biohydrogenation) cabidigitallibrary.orgcabidigitallibrary.orgocl-journal.organimbiosci.org | Rumen (microbial biohydrogenation) cabidigitallibrary.orgnih.gov | Rumen (microbial biohydrogenation) cabidigitallibrary.orgnih.gov |

| Key Enzymatic Processes | Isomerization (e.g., Δ12-c,Δ11-t-isomerase), Hydrogenation cabidigitallibrary.orgfrontiersin.orgcabidigitallibrary.orgpnas.organimbiosci.org | Isomerization (e.g., Δ12-c,Δ11-t-isomerase), Hydrogenation cabidigitallibrary.orgnih.gov | Isomerization, Hydrogenation cabidigitallibrary.orgnih.gov |

| Endogenous Synthesis | Via Δ9-desaturation of Vaccenic Acid (VA) in mammary gland/adipose tissue ocl-journal.orgresearchgate.netresearchgate.net | Not typically described for ruminants | Not typically described for ruminants |

| Further Metabolism | Intermediate in LA biohydrogenation to stearic acid cabidigitallibrary.orgocl-journal.organimbiosci.orgdcu.ie | Reduced to C18:2 isomers, then to C18:1 isomers cabidigitallibrary.orgnih.gov | Transformed to C18:2 and C18:1 isomers nih.gov |

| Occurrence in Ruminants | Most abundant CLA; found in milk and meat cabidigitallibrary.orgatamanchemicals.comresearchgate.net | Detected in meat and milk fat cabidigitallibrary.org | Detected in meat and milk fat cabidigitallibrary.org; accumulates in rat tissues cabidigitallibrary.orgresearchgate.net |

| Specific Structure | cis-9, trans-11 C18:2 cabidigitallibrary.orgatamanchemicals.com | cis-9, trans-11, cis-15 C18:3 cabidigitallibrary.orgnih.gov | cis-9, trans-13, cis-15 C18:3 cabidigitallibrary.orguni.lu |

Metabolic Fate and Distribution in Biological Systems: Research Models

Tissue Incorporation and Accumulation Patterns in Animal Models (e.g., Rat Liver, Epididymal Adipose Tissue)

Studies investigating the distribution of isorumelenic acid in animal models have primarily utilized rodent models, particularly rats. Research indicates that isorumelenic acid can be incorporated into and accumulate within specific tissues. Notably, its presence has been documented in the liver and epididymal adipose tissue of rats fed diets containing equimolar mixtures of rumelenic and isorumelenic acids, whether administered as free fatty acids or in triacylglycerol form cabidigitallibrary.orgresearchgate.netresearchgate.net. This accumulation suggests that these tissues are significant sites for the uptake and retention of isorumelenic acid. Furthermore, isorumelenic acid has also been detected in the plasma of rats under similar dietary conditions, indicating its circulation within the bloodstream before potential tissue incorporation cabidigitallibrary.org.

Table 1: Tissue Distribution and Accumulation of Isorumelenic Acid in Rat Models

| Tissue | Accumulation Status | Detected in Plasma | Reference(s) |

| Rat Liver | Accumulated | Yes | cabidigitallibrary.orgresearchgate.netresearchgate.net |

| Epididymal Adipose Tissue | Accumulated | Yes | cabidigitallibrary.orgresearchgate.netresearchgate.net |

| Plasma | Detected | N/A | cabidigitallibrary.org |

Bioconversion to Downstream Fatty Acid Metabolites (e.g., C16-C22 Conjugated Fatty Acids, Conjugated Linoleic Acid Isomers)

The metabolic fate of isorumelenic acid involves its bioconversion into various downstream metabolites. Research suggests that isorumelenic acid can undergo further transformations, including isomerization and hydrogenation. Specifically, it has been proposed that isorumelenic acid (C18:3 c9, t13, c15) can be transformed into C18:2 isomers, such as c9, t13 C18:2 and t13, c15 C18:2, which may then be further converted to C18:1 t13 nih.gov.

Comparative studies indicate that isorumelenic acid yields fewer conjugated fatty acid metabolites compared to other CLnA isomers like rumelenic acid. While rumelenic acid can be metabolized into six conjugated fatty acids ranging from C16 to C22, isorumelenic acid has been shown to produce approximately two such metabolites, including conjugated C16 and C20 fatty acids researchgate.netresearchgate.net. More specific pathways indicate its conversion into conjugated 20:5 n-3 and conjugated 22:6 n-3 fatty acids through an elongation/desaturation pathway similar to that of ALA researchgate.netscielo.br.

Table 2: Bioconversion Pathways and Metabolites of Isorumelenic Acid

| Primary Metabolite Type | Specific Metabolites Identified | Number of Metabolites Identified | Reference(s) |

| C18:2 Isomers | c9, t13 C18:2; t13, c15 C18:2 | 2 | nih.gov |

| C18:1 Isomers | t13 C18:1 | 1 | nih.gov |

| Longer Chain Conjugated | Conjugated 20:5 n-3; Conjugated 22:6 n-3 | 2 | researchgate.netscielo.br |

| General Conjugated FA | Conjugated C16 fatty acids; Conjugated C20 fatty acids | 2 | researchgate.netresearchgate.net |

Intracellular Trafficking and Compartmentation Studies within Lipid Droplets and Membranes

While direct studies detailing the precise intracellular trafficking of isorumelenic acid are limited, its accumulation in liver and adipose tissues suggests its incorporation into cellular lipid compartments cabidigitallibrary.orgresearchgate.netresearchgate.net. Lipid droplets (LDs) are recognized as dynamic storage organelles that play a crucial role in lipid metabolism, energy homeostasis, and fatty acid trafficking mdpi.comuib.nobiorxiv.orgmdpi.com. These organelles consist of a neutral lipid core surrounded by a phospholipid monolayer and associated proteins uib.no. Fatty acids, including CLnA isomers, are likely processed and stored within these lipid droplets or integrated into cellular membranes, which are composed of amphipathic lipids mdpi.com. The transport of fatty acids within cells is influenced by their chain length and saturation, impacting their fate and storage within these compartments uib.no.

Role in Cellular Lipid Metabolism and Homeostasis

Isorumelenic acid and its metabolites are thought to influence cellular lipid metabolism and homeostasis. Studies suggest that CLnA isomers can affect the fatty acid composition of blood and modulate the metabolism of polyunsaturated fatty acids (PUFAs) through pathways such as lipoxygenase researchgate.net. Lipid droplets themselves are critical regulators that help prevent lipotoxicity and maintain cellular lipid homeostasis mdpi.commdpi.com. Furthermore, the bioconversion products of isorumelenic acid, such as conjugated C20:5 n-3 and C20:6 n-3, may exert their own effects on cellular lipid metabolism scielo.br. While specific mechanisms are still under investigation, the presence and metabolism of CLnA isomers like isorumelenic acid indicate a role in the complex network of cellular lipid management.

Compound List:

Isorumelenic acid (cis-9, trans-13, cis-15 C18:3)

Alpha-linolenic acid (ALA) (cis-9, cis-12, cis-15 C18:3)

Rumelenic acid (cis-9, trans-11, cis-15 C18:3)

Conjugated linolenic acid (CLnA)

Conjugated linoleic acid (CLA)

Rumenic acid (RA) (cis-9, trans-11 C18:2)

Trans-vaccenic acid (TVA) (trans-11 C18:1)

Vaccelenic acid (trans-11, cis-15 C18:2)

Punicic acid (PA) (cis-9, trans-11, cis-13 C18:3)

Alpha-eleostearic acid (α-ESA)

Stearic acid (C18:0)

Oleic acid (C18:1)

Palmitic acid (C16:0)

Arachidonic acid (ARA) (20:4n-6)

Conjugated C16 fatty acids

Conjugated C20 fatty acids

Conjugated 20:5 n-3

Conjugated 22:6 n-3

Advanced Analytical Methodologies for Isorumelenic Acid Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone of fatty acid isomer analysis, providing the means to separate individual compounds from intricate mixtures based on their physicochemical properties. The choice of technique depends on the analytical goal, whether it is for quantification, purification, or isomer resolution.

Gas chromatography is a fundamental technique for the quantitative analysis of fatty acids. Due to the low volatility of free fatty acids, they are typically converted into more volatile Fatty Acid Methyl Esters (FAMEs) prior to analysis. aocs.orgcabidigitallibrary.org This derivatization is a critical step, and base-catalyzed methods (e.g., using sodium methoxide) are generally preferred over acid-catalyzed methods, as the latter can induce isomerization of the conjugated double bonds. aocs.org

High-resolution capillary GC columns are essential for separating the complex array of FAME isomers. Long, highly polar capillary columns, such as those with a 100% cyanopropyl polysiloxane stationary phase (e.g., CP-Sil 88), are the gold standard for achieving the best separation of CLnA isomers. cabidigitallibrary.orgoup.comresearchgate.net The separation on these columns allows for the resolution of many different positional and geometric isomers, although some co-elution can still occur, necessitating complementary techniques for unambiguous identification. cabidigitallibrary.orgresearchgate.net

Table 1: Typical Gas Chromatography Parameters for FAME Analysis of Conjugated Fatty Acids

| Parameter | Specification | Purpose |

| Column | High-polarity capillary column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) | Provides high-resolution separation of geometric and positional isomers. oup.com |

| Stationary Phase | 100% Biscyanopropyl polysiloxane | Its high polarity enhances interaction with double bonds, aiding separation. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. oup.com |

| Injector Temp. | 250°C | Ensures rapid volatilization of the FAMEs. oup.com |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and quantitative detection of eluted FAMEs. oup.com |

| Oven Program | Isothermal (e.g., 190°C) or Temperature Gradient | Controls the elution of FAMEs based on their volatility and interaction with the stationary phase. oup.com |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for fatty acid analysis, particularly for separating geometric isomers. hplc.eu Unlike GC, HPLC analysis can often be performed on underivatized free fatty acids, avoiding potential isomerization during sample preparation. agriculturejournals.czjafs.com.pl Reversed-phase HPLC (RP-HPLC) is a common mode used, where separation is based on the hydrophobicity of the molecules. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, faster analysis times, and increased sensitivity. This enhanced resolving power is particularly advantageous for separating the closely related isomers found in complex CLnA mixtures.

Conjugated fatty acids exhibit strong UV absorbance around 233-234 nm due to their conjugated double bond system, which allows for sensitive detection using a photodiode array (DAD) or standard UV detector. jafs.com.plnih.gov This property is exploited in HPLC methods to specifically quantify CLA and CLnA isomers in various samples. nih.gov

Table 2: Comparison of HPLC and UHPLC for Fatty Acid Isomer Analysis

| Feature | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower | Much Higher |

| Sensitivity | Good | Higher |

Silver-ion HPLC (Ag+-HPLC) is an exceptionally powerful technique for the separation of unsaturated fatty acid isomers. researchgate.netnih.govresearchgate.net The method is based on the reversible interaction between silver ions, which are incorporated into the stationary phase, and the π-electrons of the double bonds in the fatty acid molecules. nih.gov The strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for separations that are often unattainable by other chromatographic methods. researchgate.netoup.com

In the context of Isorumelenic acid and other CLnAs, Ag+-HPLC can effectively separate isomers into groups based on the geometric configuration of their conjugated double bond system. fao.org Typically, the elution order is as follows: trans,trans isomers elute first, followed by cis,trans or trans,cis isomers, and finally cis,cis isomers, which are retained the longest due to stronger interaction with the silver ions. nih.govoup.com Furthermore, Ag+-HPLC can often resolve positional isomers within the same geometric group. nih.gov This technique has been successfully applied to separate complex mixtures of conjugated linoleic acid (CLA) and CLnA isomers from various natural and commercial sources. nih.govfao.org

Thin Layer Chromatography (TLC) and Column Chromatography (CC) are fundamental preparative and analytical techniques used in the initial stages of isolating and purifying fatty acids like Isorumelenic acid from natural sources. missouri.eduaroonchande.comyoutube.com

Thin Layer Chromatography (TLC) is primarily used as a rapid, qualitative analytical tool. aroonchande.comyoutube.com It is invaluable for monitoring the progress of a chemical reaction, assessing the purity of a sample, and optimizing solvent systems for column chromatography. youtube.com In the analysis of lipids, TLC on silica (B1680970) gel plates can separate different lipid classes (e.g., triglycerides, free fatty acids, phospholipids) based on their polarity. aocs.org Argentation TLC, where the silica plate is impregnated with silver nitrate, can be used to separate fatty acids based on the degree of unsaturation. nih.gov

Column Chromatography (CC) is the workhorse for preparative-scale purification of compounds from complex mixtures. missouri.eduyoutube.comyoutube.com The sample is loaded onto the top of a column packed with a stationary phase, typically silica gel, and a solvent (mobile phase) is passed through the column. aroonchande.comyoutube.com Components of the mixture move down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, leading to separation. youtube.com By collecting fractions as the solvent elutes from the column, individual compounds or groups of isomers can be isolated for further analysis and characterization by spectroscopic methods. youtube.com

Spectroscopic and Spectrometric Elucidation and Characterization

While chromatographic techniques are essential for separating isomers, spectroscopic methods are required for their definitive structural identification. These techniques provide detailed information about the molecular structure, including the carbon skeleton, the location and geometry of double bonds, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of fatty acid isomers, including CLnAs like Isorumelenic acid. researchgate.netnih.govresearchgate.net It provides precise information on the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

¹H NMR: The proton NMR spectrum gives information about the different types of protons in the molecule. For CLnAs, the olefinic protons (hydrogens attached to the double-bonded carbons) resonate in a characteristic region of the spectrum (typically δ 5.2–6.5 ppm). The chemical shifts and coupling constants of these protons are highly sensitive to the geometry (cis vs. trans) and position of the double bonds. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The chemical shifts of the olefinic carbons can unequivocally identify the position of the double bonds in the fatty acid chain. fao.orgresearchgate.net

2D NMR Techniques: When spectra are complex due to overlapping signals, two-dimensional (2D) NMR techniques are employed to map out the complete molecular structure. researchgate.netchemsociety.org.ng

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton connectivity through the carbon chain. researchgate.netmagritek.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. chemsociety.org.ngmagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire structure, especially around the conjugated double bond system. chemsociety.org.ng

By combining these NMR techniques, researchers can definitively assign the structure of an isolated CLnA isomer, confirming both the location (e.g., 8,10,12 vs. 9,11,13) and the geometric configuration (e.g., cis,trans,cis) of the three conjugated double bonds. researchgate.net

Table 3: Example ¹H and ¹³C NMR Chemical Shifts for Olefinic Moieties in CLnA Isomers

| Isomer (Example) | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| α-Eleostearic acid | H-9, H-14 | 5.68 - 5.80 | 126.0 - 129.0 |

| (9c, 11t, 13t) | H-10, H-11, H-12, H-13 | 5.98 - 6.40 | 130.0 - 135.0 |

| Punicic acid | H-9, H-14 | 5.55 - 5.70 | 125.0 - 128.0 |

| (9c, 11t, 13c) | H-10, H-11, H-12, H-13 | 5.95 - 6.45 | 129.0 - 133.0 |

| Note: Data are generalized from literature values for related CLnA isomers and serve as an illustrative example. Actual values can vary based on solvent and specific molecular conformation. researchgate.netnih.gov |

Mass Spectrometry (MS, GC-MS, LC-MS/MS, ESI-MS, EI-MS, TOF-MS) for Molecular Mass, Fragmentation Analysis, and Quantification

Mass spectrometry stands as a cornerstone technique in the analysis of Isorumelenic acid, providing vital information on its molecular weight, structure, and quantity. The choice of ionization technique and mass analyzer is dictated by the analytical question at hand.

Electron Ionization (EI-MS) , typically coupled with Gas Chromatography (GC), is a hard ionization technique that provides complex fragmentation patterns. For diterpenic acids like Isorumelenic acid, EI-MS yields characteristic fragments that are invaluable for structural elucidation. The fragmentation is often governed by the molecule's core structure, including the location of double bonds and functional groups. Common fragmentation pathways for this class of compounds include the loss of water (H₂O), the carboxylic group (COOH), and methyl radicals (CH₃), as well as cleavages across the diterpenoid rings.

Electrospray Ionization (ESI-MS) is a soft ionization technique, ideal for analyzing polar molecules like carboxylic acids, and is commonly coupled with Liquid Chromatography (LC). In negative ion mode, ESI typically generates a prominent deprotonated molecule [M-H]⁻, which allows for straightforward determination of the molecular mass. This is particularly advantageous for quantitative studies as it concentrates the ion signal in a single peak. Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion can be performed to induce fragmentation and obtain structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, Isorumelenic acid requires derivatization prior to GC-MS analysis. The resulting derivatives, such as trimethylsilyl (B98337) (TMS) esters, are more volatile and produce distinct mass spectra useful for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of Isorumelenic acid in complex matrices. This method combines the separation power of LC with the specificity of MS/MS. Typically operating in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M-H]⁻ of Isorumelenic acid) is selected and fragmented, and a characteristic product ion is monitored. This high specificity minimizes matrix interference and allows for very low detection limits.

Time-of-Flight Mass Spectrometry (TOF-MS) provides high-resolution mass data, enabling the determination of the elemental composition of Isorumelenic acid and its fragments with high accuracy. This is particularly useful for confirming the identity of the compound in complex mixtures.

| Technique | Ionization Mode | Primary Application for Isorumelenic Acid | Key Information Obtained |

|---|---|---|---|

| GC-EI-MS | Electron Ionization (Hard) | Structural Elucidation | Complex fragmentation pattern, structural fingerprinting. |

| LC-ESI-MS | Electrospray Ionization (Soft) | Molecular Mass Determination | Provides [M-H]⁻ ion, accurate molecular weight. |

| LC-ESI-MS/MS | Electrospray Ionization (Soft) | Quantification & Structural Confirmation | Selective and sensitive quantification (MRM), fragmentation for structure. |

| HRMS (e.g., TOF) | ESI or other soft methods | Formula Determination | High-accuracy mass measurement for elemental composition. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. When

Synthetic Approaches for Isorumelenic Acid and Research Analogues

Chemical Synthesis of Specific Isomers for Research Standards

The precise synthesis of individual isomers of fatty acids, such as isorumelenic acid (identified as c-9,t-13,c-15 C18:3), is paramount for their use as analytical standards in research cabidigitallibrary.orgresearchgate.net. Chemical synthesis routes aim to construct molecules with specific positional and geometric configurations of double bonds. While direct chemical synthesis pathways for isorumelenic acid are not extensively detailed in the provided search results, general principles of stereoselective synthesis are applicable. These include employing stereospecific reactions that inherently control the stereochemistry at a reaction center, or stereoselective reactions that favor the formation of one isomer over others reddit.com.

Following synthesis, the isolation and purification of specific isomers are critical. Techniques such as silver-ion high-performance liquid chromatography (Ag-HPLC) and gas chromatography-mass spectrometry (GC-MS) are vital for separating and identifying closely related fatty acid isomers, including conjugated linolenic acid (CLnA) isomers like isorumelenic acid researchgate.netresearchgate.net. These methods enable the characterization and validation of synthesized compounds to ensure their purity for use as research standards. The synthesis of various "analogues" or structural variants of existing compounds, though not always directly related to isorumelenic acid, highlights the broader practice of chemical synthesis to create modified molecules for scientific investigation cuni.cznih.govucdavis.edumdpi.commdpi.com.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis represents a powerful strategy that combines the specificity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations. This approach can be particularly advantageous for creating complex molecules or specific isomers that are challenging to synthesize using purely chemical methods. Enzymes can act as highly selective catalysts, facilitating specific bond formations, modifications, or isomerizations with remarkable precision bioline.org.brnih.govmdpi.comresearchgate.net.

For instance, the synthesis of phenylpropanoid glycoside analogues has been achieved through a two-step chemoenzymatic route. This process involves an initial enzymatic transgalactosylation reaction catalyzed by β-galactosidase, followed by an esterification step using Candida antarctica Lipase B (CaL-B) nih.gov. Similarly, chemical and enzymatic techniques are employed to modify natural product structures, such as oleanolic acid, to create novel analogues with potentially altered properties mdpi.com. The use of immobilized enzymes, like those in hydroxynitrile lyase catalysis for cyanohydrin synthesis, further demonstrates the application of enzymatic methods in controlled synthesis researchgate.net. These methodologies underscore the potential for developing targeted synthesis routes for fatty acids and their derivatives.

Microbial Fermentation Systems for Biosynthesis of Isorumelenic Acid for Research Scale-Up

Microbial fermentation offers a natural route for the biosynthesis of complex molecules, including fatty acids and their isomers. Isorumelenic acid, a conjugated linolenic acid (CLnA) isomer, is known to be produced through the metabolic activity of various microorganisms. Specifically, bacterial isomerization and biohydrogenation of alpha-linolenic acid (ALA) in the rumen are primary pathways leading to the formation of CLnA isomers, with isorumelenic acid (c-9,t-13,c-15 C18:3) being identified as an intermediate in this process cabidigitallibrary.orggoogle.com.

Microbial strains from genera such as Propionibacterium, Lactobacillus, and Bifidobacterium have demonstrated significant capacity for producing CLnA and related conjugated fatty acids (CFAs) nih.gov. The biosynthesis of these compounds often involves specific enzymes, such as linoleate (B1235992) isomerase (LAI), which catalyzes the transformation of linoleic acid (LA) and linolenic acid (LNA) into CFA isomers nih.gov.

The principles of scaling up microbial fermentation processes are well-established, involving advancements in bioreactor design, process optimization, and strain development delveinsight.commdpi.comnih.gov. These advancements are crucial for increasing the production volume of bio-based products for research purposes, enabling the generation of sufficient quantities of isorumelenic acid and its analogues for detailed scientific study.

Comparative Biochemical and Metabolic Dynamics of Isorumelenic Acid

Comparison of Biohydrogenation Efficiencies and Rates with Other Fatty Acid Isomers

Biohydrogenation is a process carried out by rumen microbes that saturates unsaturated fatty acids. The process is not a simple conversion but a complex series of isomerizations and reductions, with the efficiencies and rates varying significantly between different fatty acid isomers.

The biohydrogenation of linoleic acid (C18:2n-6) and α-linolenic acid (C18:3n-3) are multi-step processes that produce numerous intermediates, including various CLA isomers. frontiersin.org The initial and often rate-limiting step is isomerization. Studies have shown that the isomerization of α-linolenic acid is significantly faster than that of linoleic acid, with a maximum velocity (Vmax) of 3.4 mM/h compared to 0.6 mM/h for linoleic acid. frontiersin.org However, the enzymes involved (isomerases) appear to have a higher affinity for linoleic acid (lower Km value). frontiersin.org

The process is highly sensitive to environmental conditions like pH. A low pH in the rumen inhibits the initial isomerization step and the second reduction step (the conversion of CLA to trans-octadecenoic acids), which can lead to an accumulation of intermediates like vaccenic acid. nih.gov High concentrations of linoleic acid can saturate its own isomerization, while high concentrations of linolenic acid can inhibit the isomerization of linoleic acid. nih.gov This intricate regulation means that the production rate and efficiency for any specific isomer, including a hypothetical Isorumelenic acid, would be highly dependent on the dietary composition and rumen environment.

| Parameter | Linoleic Acid (C18:2n-6) | α-Linolenic Acid (C18:3n-3) | Reference |

|---|---|---|---|

| Isomerization Vmax (mM/h) | 0.6 | 3.4 | frontiersin.org |

| Isomerase Affinity (Km) | Lower (Higher Affinity) | Higher (Lower Affinity) | frontiersin.org |

| Extent of Biohydrogenation (in vivo) | 90.4% | 88.6% | nih.gov |

Differential Metabolic Transformations of Isorumelenic Acid versus Rumelenic Acid and Rumenic Acid

Different CLA isomers undergo distinct metabolic transformations, leading to varied and sometimes opposing physiological effects. nih.gov The two most studied isomers, rumenic acid (cis-9, trans-11 CLA) and trans-10, cis-12 CLA (t10,c12-CLA), serve as a clear example of this metabolic divergence.

Rumenic acid is the principal dietary form of CLA found naturally in dairy and meat products. diabetesjournals.org In contrast, t10,c12-CLA is found at lower levels but is a significant component of commercial CLA supplements. cambridge.org Research in mouse models shows that rumenic acid can improve lipid metabolism, associated with the downregulation of key hepatic genes like SREBP-1c and LXRα. diabetesjournals.org Conversely, the t10,c12-CLA isomer has been shown to induce insulin (B600854) resistance and hyperlipidemia, despite its effect of inhibiting fat deposition. diabetesjournals.org This suggests that the specific arrangement of double bonds dictates profoundly different interactions with metabolic pathways.

In hamsters, t10,c12-CLA was found to be the "active" isomer affecting lipid levels, decreasing LDL- and HDL-cholesterol and epididymal fat pad weights, while rumenic acid had no significant effects on these parameters. cambridge.org Furthermore, while both isomers were incorporated into phospholipids (B1166683) and triacylglycerols, t10,c12-CLA was incorporated at only about half the rate of rumenic acid. cambridge.org The t10,c12-CLA isomer also appeared to stimulate the oxidation of all C18 polyunsaturated fatty acids. cambridge.org

Human studies also highlight these metabolic differences. The incorporation of labeled rumenic acid was found to be two to threefold higher in cholesterol esters compared to labeled t10,c12-CLA. nih.gov In contrast, there was a fourfold higher incorporation of t10,c12-CLA into 1-acyl phosphatidylcholine. nih.gov While rumenic acid is bioconverted similarly to linoleic acid and undergoes beta-oxidation, the various CLA isomers can interfere with the metabolism of other fatty acids. ocl-journal.org Given these findings, an isomer like Isorumelenic acid would be expected to have its own unique metabolic fate and set of biological activities, distinct from both rumenic acid and t10,c12-CLA.

Isomeric Specificity in Enzymatic Recognition and Substrate Processing

The unique metabolic fates of fatty acid isomers are rooted in the high specificity of enzymes and cellular receptors that recognize and process them. The position and geometry (cis/trans) of double bonds are critical determinants for substrate binding and enzymatic activity.

The biological effects of CLA isomers are often mediated by fatty acid receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoid-X-receptors (RXRs). psu.edu Studies have demonstrated that various CLA isomers act as selective receptor modulators, with distinct isomers showing different abilities to activate these receptors. For example, several CLA isomers can activate PPARγ in macrophage cells, but their downstream effects on gene expression vary significantly. psu.edunih.gov This isomer-specific activation dictates the regulation of genes involved in lipid metabolism and inflammation. nih.gov

The enzymes responsible for fatty acid metabolism also exhibit strong isomer preference. For instance, the conversion of vaccenic acid (trans-11 18:1) to rumenic acid is carried out by the enzyme Δ9-desaturase, which specifically introduces a cis-9 double bond. nih.gov Similarly, the enzymes involved in the elongation and further desaturation of fatty acids process CLA isomers differently. Low conversion rates of CLA isomers to their elongated and desaturated metabolites have been observed, indicating that they may be poor substrates for these enzymes compared to non-conjugated fatty acids. nih.gov

In silico analysis of Lactobacillus plantarum identified several enzymes potentially involved in the conversion of linoleic acid to rumenic acid, including linoleate (B1235992) isomerase. nih.gov The specificity of such bacterial isomerases is crucial in determining which CLA isomers are produced during biohydrogenation in the first place. frontiersin.org This high degree of specificity at the enzymatic and receptor level ensures that even minor structural differences between isomers, such as those that would define Isorumelenic acid, would lead to distinct patterns of recognition, processing, and ultimate biological effect.

Bioavailability and Absorption Comparisons of Isomers in Research Models

The bioavailability and absorption of fatty acids can be influenced by their isomeric structure. Research comparing different CLA isomers and other fatty acids has revealed differences in their uptake and incorporation into tissues.

A study in women using deuterium-labeled fatty acids found that the CLA isomers (a mix of rumenic and t10,c12-CLA) were 20-25% less well absorbed compared to oleic acid (cis-9 18:1). nih.gov However, a study in rats reported that both rumenic acid and a mixture of conjugated linolenic acid (CLnA) isomers were completely absorbed, regardless of whether they were delivered as free fatty acids or as triacylglycerols. nih.gov This suggests that the food matrix and the chemical form of the fatty acid can significantly impact absorption efficiency.

Kinetic studies in rats have provided more detail on the absorption profiles of the main CLA isomers. After oral administration, both rumenic acid and t10,c12-CLA showed rapid absorption, reaching maximum plasma concentrations at approximately 2.08 and 2.26 hours, respectively. nih.gov This indicates similar absorption rates for these two isomers in this particular model.

The geometric configuration (cis vs. trans) of a fatty acid can also play a role in its bioavailability. For other types of lipids, such as carotenoids, it has been suggested that cis-isomers are more readily absorbed than their all-trans counterparts. nih.govresearchgate.net This is hypothesized to be due to their shorter molecular length and lower tendency to aggregate, which allows for better incorporation into micelles for absorption. nih.gov While this principle has not been definitively established for all CLA isomers, the selective incorporation of different isomers into various lipid classes post-absorption (e.g., cholesterol esters vs. phospholipids) confirms that the body handles them differently from the moment of uptake. nih.gov Therefore, the specific structure of Isorumelenic acid would likely result in a unique absorption and bioavailability profile when compared to other CLA isomers.

| Parameter | Rumenic Acid (c9,t11-CLA) | trans-10, cis-12 CLA | Reference |

|---|---|---|---|

| Time to Max Plasma Concentration (tmax, hours) | 2.08 ± 0.14 | 2.26 ± 0.11 | nih.gov |

| Max Plasma Concentration (Cmax, μg/mL) | 8.48 ± 0.98 | 7.67 ± 0.80 | nih.gov |

| Absorption Half-life (t½a, hours) | 0.34 ± 0.09 | 0.53 ± 0.01 | nih.gov |

| Elimination Half-life (t½β, hours) | 25.68 ± 3.29 | 18.12 ± 1.71 | nih.gov |

Future Directions in Isorumelenic Acid Research

Elucidation of Novel Metabolic Intermediates and Branching Pathways

A primary objective for future research is the detailed mapping of the metabolic pathway of isorumelenic acid. While initial metabolic steps may be hypothesized, the full sequence of enzymatic conversions, the identity of all metabolic intermediates, and the existence of any branching pathways remain to be fully elucidated. The catabolism of branched-chain amino acids, for instance, involves a series of enzymatic steps that lead to intermediates for the Krebs cycle. nih.govnih.govresearchgate.net A similar detailed breakdown is needed for isorumelenic acid.

Research will likely focus on identifying the specific enzymes responsible for its metabolism and determining the points at which the metabolic pathway may diverge. Such branching could lead to the formation of multiple, distinct downstream metabolites, each with its own subsequent metabolic fate. Techniques such as stable isotope tracing, where isorumelenic acid is labeled with isotopes like ¹³C or ²H, will be instrumental. By tracking the path of these isotopes through a biological system, researchers can identify novel and previously uncharacterized metabolic products.

Table 1: Hypothetical Metabolic Intermediates of Isorumelenic Acid This table is illustrative and presents potential, not confirmed, intermediates for research purposes.

| Hypothetical Intermediate | Potential Enzyme Class | Subsequent Metabolic Fate |

| Isorumelenoyl-CoA | Acyl-CoA Synthetase | Entry into beta-oxidation pathway |

| Hydroxy-isorumelenoyl-CoA | Enoyl-CoA Hydratase | Intermediate step in oxidation |

| Keto-isorumelenoyl-CoA | Dehydrogenase | Further oxidation |

| Short-chain Acyl-CoA | Thiolase | Branch point, entry into Krebs Cycle |

Application of Advanced 'Omics' Technologies (e.g., Lipidomics, Metabolomics) for Comprehensive Profiling

The application of advanced 'omics' technologies is essential for a comprehensive understanding of isorumelenic acid's role within a biological system. nih.govnih.govfrontiersin.org These high-throughput analytical approaches provide a global snapshot of molecular changes, offering an unbiased view of metabolic networks.

Lipidomics , the large-scale study of lipids, can reveal how isorumelenic acid influences the broader lipid profile of a cell or organism. nih.govresearchgate.netnih.gov This includes assessing its incorporation into complex lipids like phospholipids (B1166683) and triglycerides and its effect on the concentrations of other fatty acids.

Metabolomics allows for the simultaneous measurement of thousands of small molecules (metabolites). youtube.comresearchgate.net This powerful tool can identify not only the direct metabolites of isorumelenic acid but also changes in unrelated or distantly related pathways, providing a holistic view of its metabolic impact. youtube.com

Integrating data from these 'omics' platforms will be crucial for constructing a comprehensive picture of the metabolic network surrounding isorumelenic acid. frontiersin.org

Table 2: 'Omics' Technologies in Isorumelenic Acid Research

| 'Omics' Technology | Key Application | Expected Information |

| Genomics | Identification of genes | Pinpoint genes encoding enzymes in the metabolic pathway |

| Transcriptomics | Analysis of gene expression | Determine how exposure to isorumelenic acid alters gene activity |

| Proteomics | Study of proteins | Quantify changes in the abundance of metabolic enzymes |

| Lipidomics/Metabolomics | Profiling of lipids/metabolites | Comprehensive mapping of metabolic products and pathways |

Development of Novel Analytical Standards and Reference Materials for Isomeric Discrimination

A significant challenge in fatty acid research is the accurate identification and quantification of isomers—molecules with the same chemical formula but different structural arrangements. To advance research on isorumelenic acid, the development of certified analytical standards and reference materials is paramount. These highly purified compounds are essential for calibrating analytical instruments and ensuring the accuracy and reproducibility of experimental results.

Future efforts must focus on synthesizing pure isorumelenic acid and its potential isomers. Advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional chromatography, will be necessary to differentiate between these closely related structures. The availability of these standards will enable researchers to confidently identify isorumelenic acid in complex biological samples and distinguish it from other interfering compounds.

Investigating the Role of Gut Microbiota Beyond Ruminant Systems in Isorumelenic Acid Metabolism

The gut microbiome plays a critical role in the metabolism of dietary compounds, including fatty acids. mdpi.comfrontiersin.org While ruminant animals are known for their unique gut microbiota that perform extensive lipid metabolism, frontiersin.orgnih.gov the role of gut microbes in non-ruminant systems, including humans, in metabolizing isorumelenic acid is an important and underexplored area.

Future research should investigate the capacity of microbial species from the human gut, for example, to structurally alter isorumelenic acid. mdpi.com This could involve processes such as saturation, desaturation, or isomerization, leading to the formation of novel metabolites not produced by the host's own enzymes. Such studies would likely involve in vitro fermentation models using human fecal inocula, followed by advanced analytical techniques to identify the resulting microbial metabolites.

Table 3: Potential Microbial Transformations of Isorumelenic Acid This table presents hypothetical metabolic activities for further investigation.

| Microbial Genus | Potential Metabolic Action | Resulting Compound Type |

| Bacteroides | Hydrogenation | Saturated fatty acid derivative |

| Lactobacillus | Isomerization | Structural isomer of isorumelenic acid |

| Bifidobacterium | Hydroxylation | Hydroxylated fatty acid |

| Clostridium | Chain-elongation | Longer-chain fatty acid |

Structural-Activity Relationship Studies (without health effects) Focused on Biochemical Interactions

Structural-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its interaction with biological targets. nih.govpharmacologymentor.com For isorumelenic acid, SAR studies will focus exclusively on its biochemical interactions, avoiding any assessment of health effects. The goal is to determine which structural features of the molecule are critical for its interaction with specific proteins, such as metabolic enzymes or cellular receptors. researchgate.netnih.gov

This research involves the chemical synthesis of a series of isorumelenic acid analogs, where specific parts of the molecule are systematically modified. For example, the position of double bonds could be moved, the chain length altered, or functional groups added or removed. These analogs would then be tested in cell-free biochemical assays to measure their binding affinity to a target protein or their efficiency as a substrate for an enzyme. The resulting data would allow researchers to build a model of the key structural requirements for biochemical activity. researchgate.net

Table 4: Illustrative SAR Study on Isorumelenic Acid and a Hypothetical Enzyme

| Analog Modification | Change in Biochemical Activity (Hypothetical) | Inference |

| Removal of a methyl group | 90% loss of enzyme binding | Methyl group is critical for recognition |

| Shifting of a double bond | 50% reduction in reaction rate | Double bond position influences substrate orientation |

| Increasing chain length | No significant change | Chain length is not a primary determinant for this interaction |

| Esterification of carboxyl group | Complete loss of activity | The free carboxyl group is essential for binding/catalysis |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most reliable for confirming the structural identity of Isorumelenic acid in novel synthesis pathways?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for resolving stereochemical ambiguities. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups. Chromatographic purity (>95%) should be verified via HPLC with UV/Vis or diode array detection, referencing retention times against authentic standards. Cross-validation with published spectral data is essential .

- Example Table :

| Technique | Key Parameters | Utility in Identification |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants | Stereochemical assignments |

| HR-ESI-MS | m/z values, isotopic patterns | Molecular formula confirmation |

| HPLC-UV | Retention time, peak purity | Purity assessment |

Q. What standardized protocols exist for synthesizing Isorumelenic acid, and how can researchers optimize reaction yields?

- Methodological Answer : Acid-catalyzed ester hydrolysis under anhydrous conditions (e.g., HCl in dioxane) is commonly reported. Optimization involves systematic variation of solvent polarity (e.g., THF vs. methanol), temperature (40–80°C), and catalyst loading (0.1–1.0 eq). Yield improvements (from 60% to >85%) are achievable via real-time reaction monitoring (TLC or in-situ FTIR). Detailed experimental logs, including failed attempts, should be archived in supplementary materials to aid reproducibility .

Q. How should researchers assess the stability of Isorumelenic acid under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C over 14–30 days. Quantify degradation products via LC-MS and monitor parent compound loss using validated calibration curves. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for Isorumelenic acid?

- Methodological Answer : Discrepancies often arise from differences in bioavailability, metabolic pathways, or assay sensitivity. Use orthogonal assays (e.g., cell-free enzymatic vs. whole-cell assays) to isolate confounding factors. Pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) clarify bioavailability limitations. Meta-analysis of existing data using standardized effect-size metrics (e.g., IC₅₀ ratios) can identify systemic biases .

Q. How can researchers design experiments to distinguish Isorumelenic acid’s primary biological targets from off-pathway interactions?

- Methodological Answer : Employ chemoproteomic approaches like activity-based protein profiling (ABPP) or thermal shift assays to map target engagement. CRISPR-Cas9 knockout models or RNAi silencing of putative targets validate specificity. Dose-response studies with orthogonal readouts (e.g., fluorescence polarization and SPR) reduce false positives. Negative controls (e.g., enantiomers or structurally unrelated analogs) must be included .

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data of Isorumelenic acid in heterogeneous cell populations?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Account for population heterogeneity via mixed-effects modeling or Bayesian hierarchical approaches. Bootstrap resampling (≥1000 iterations) quantifies uncertainty in potency estimates. Open-source tools like R/drc or GraphPad Prism facilitate reproducible analysis .

Data Reporting and Reproducibility

Q. What minimum metadata is required to ensure reproducibility in Isorumelenic acid bioactivity studies?

- Methodological Answer : Report cell line authentication (STR profiling), passage numbers, serum batch details, and assay incubation times. Include raw data (e.g., absorbance/fluorescence readings) and normalized values (e.g., % inhibition relative to controls) in supplementary tables. Adhere to FAIR data principles by depositing datasets in public repositories (e.g., Zenodo) with unique DOIs .

Q. How should researchers address batch-to-batch variability in Isorumelenic acid samples during long-term studies?

- Methodological Answer : Implement quality control (QC) protocols for each batch: NMR purity, LC-MS chromatograms, and biological activity (e.g., IC₅₀ in a reference assay). Use ANOVA or principal component analysis (PCA) to statistically compare batch data. Store aliquots at -80°C under inert atmosphere to minimize degradation .

Conflict of Interest and Ethical Compliance

- All FAQs emphasize non-commercial research contexts, aligning with guidelines from , and 15. Methodological rigor and transparency are prioritized to address common pitfalls in chemical and pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.